1-(Azetidin-3-ylmethyl)piperidine
Overview
Description
1-(Azetidin-3-ylmethyl)piperidine is a compound that features a four-membered azetidine ring fused with a piperidine ring. This unique structure imparts significant strain to the molecule, making it an interesting subject for chemical research and applications. The azetidine ring is known for its ring strain, which influences its reactivity and stability.
Preparation Methods
The synthesis of 1-(Azetidin-3-ylmethyl)piperidine can be achieved through various methods. One common approach involves the intramolecular cyclization of open-chain precursors. For instance, the reduction of 2-azetidinones can yield azetidines . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Industrial production methods often utilize microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium .
Chemical Reactions Analysis
1-(Azetidin-3-ylmethyl)piperidine undergoes various chemical reactions due to the strain in its azetidine ring. These reactions include:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the opening of the azetidine ring.
Cycloaddition: The strained ring system can participate in [2+2] cycloaddition reactions, forming larger ring systems.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Azetidin-3-ylmethyl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-ylmethyl)piperidine involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates the cleavage of N–C bonds, allowing the compound to interact with various enzymes and proteins. This interaction can inhibit or activate specific biological pathways, depending on the target .
Comparison with Similar Compounds
1-(Azetidin-3-ylmethyl)piperidine can be compared to other similar compounds, such as aziridines and pyrrolidines. While aziridines have higher ring strain and are less stable, pyrrolidines are more stable but less reactive. The unique balance of stability and reactivity in this compound makes it particularly useful in various applications .
Similar compounds include:
Aziridines: Three-membered nitrogen-containing rings with higher ring strain.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain.
Piperidines: Six-membered nitrogen-containing rings commonly used in drug synthesis.
Properties
IUPAC Name |
1-(azetidin-3-ylmethyl)piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-2-4-11(5-3-1)8-9-6-10-7-9/h9-10H,1-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEXSODXXKAIIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CNC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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